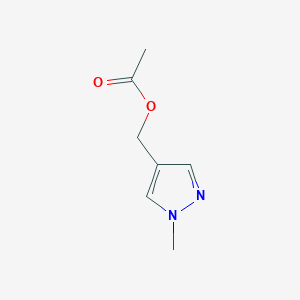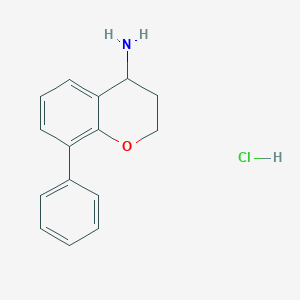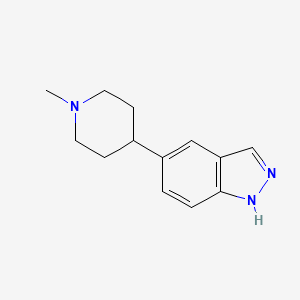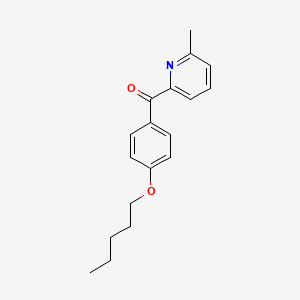
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Descripción general
Descripción
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C12H16BNO4. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tetrahydrofuran-2-ylmethylcarbamoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with tetrahydrofuran-2-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative. This reaction is usually carried out using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The tetrahydrofuran-2-ylmethylcarbamoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Potassium Carbonate: Commonly used as a base in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, particularly for enzymes that have active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, leading to the formation of a stable complex that inhibits enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the tetrahydrofuran-2-ylmethylcarbamoyl group and has different reactivity and applications.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the tetrahydrofuran-2-ylmethylcarbamoyl group, leading to different chemical properties and uses.
4-(Hydroxymethyl)phenylboronic Acid:
Uniqueness
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is unique due to the presence of the tetrahydrofuran-2-ylmethylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and as a potential enzyme inhibitor in medicinal chemistry.
Propiedades
IUPAC Name |
[4-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h3-6,11,16-17H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWKOHCDPHSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675044 | |
| Record name | (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874534-61-9 | |
| Record name | (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)


![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)



